1-(2-difluoromethanesulfonylbenzoyl)-4-(2-fluoroethyl)piperazine
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Overview
Description
1-(2-difluoromethanesulfonylbenzoyl)-4-(2-fluoroethyl)piperazine is a synthetic organic compound that features both difluoromethyl and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-difluoromethanesulfonylbenzoyl)-4-(2-fluoroethyl)piperazine typically involves multi-step organic reactions. A common approach might include:
Formation of the difluoromethyl sulfonyl group: This can be achieved through the reaction of a suitable precursor with difluoromethyl sulfonyl chloride under basic conditions.
Attachment of the phenyl group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the phenyl ring to the difluoromethyl sulfonyl group.
Introduction of the piperazine moiety: The piperazine ring can be introduced through nucleophilic substitution reactions.
Final assembly: The final step involves the coupling of the fluoroethyl group to the piperazine ring, possibly through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the difluoromethyl group, leading to the formation of sulfonic acids.
Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic ring and the piperazine moiety may undergo various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (e.g., chlorine, bromine), alkyl halides.
Major Products
Oxidation products: Sulfonic acids, sulfoxides.
Reduction products: Sulfides, amines.
Substitution products: Halogenated derivatives, alkylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Materials Science: Potential use in the development of advanced materials with specific electronic or optical properties.
Biology
Biochemical Probes: Used to study enzyme mechanisms or protein interactions.
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Investigated for its potential as an anti-inflammatory, anti-cancer, or anti-viral agent.
Industry
Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.
Agriculture: Potential use in the development of new agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-difluoromethanesulfonylbenzoyl)-4-(2-fluoroethyl)piperazine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The difluoromethyl and sulfonyl groups could play a crucial role in binding to these targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
(2-(Trifluoromethyl)sulfonyl)phenyl derivatives: Similar structure but with a trifluoromethyl group.
(2-(Methylsulfonyl)phenyl derivatives: Similar structure but with a methylsulfonyl group.
(4-(2-Fluoroethyl)piperazin-1-yl derivatives: Compounds with the same piperazine moiety but different substituents.
Uniqueness
The presence of both difluoromethyl and sulfonyl groups, along with the fluoroethyl piperazine moiety, makes 1-(2-difluoromethanesulfonylbenzoyl)-4-(2-fluoroethyl)piperazine unique. These functional groups may confer specific chemical reactivity and biological activity that distinguish it from similar compounds.
Properties
IUPAC Name |
[2-(difluoromethylsulfonyl)phenyl]-[4-(2-fluoroethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O3S/c15-5-6-18-7-9-19(10-8-18)13(20)11-3-1-2-4-12(11)23(21,22)14(16)17/h1-4,14H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MABMSMKOHPUWEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCF)C(=O)C2=CC=CC=C2S(=O)(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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